molecular formula C25H23N5O4S B2387927 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207042-91-8

2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2387927
CAS RN: 1207042-91-8
M. Wt: 489.55
InChI Key: IWNISPSBEIGLRB-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Potential

The compound has been utilized in the synthesis of novel pyrazole derivatives. These derivatives exhibit significant anti-inflammatory activity, as demonstrated in studies involving carrageenan-induced rat paw edema. Notably, some of these compounds have shown to be less toxic and nearly devoid of ulcerogenic activity compared to standard drugs like phenylbutazone and indomethacin (El‐Hawash & El-Mallah, 1998).

Crystal Structure Analysis

The compound's derivatives have also been a subject of crystal structure analysis. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a related compound, has been determined through X-ray diffraction studies, highlighting its potential in structural chemistry (Prabhuswamy et al., 2016).

Reactivity and Mechanism Studies

The reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, related to the compound , has been explored, revealing an interesting reaction mechanism involving ANRORC rearrangement and N-formylation. This study provides insights into the chemical reactivity and potential applications of these compounds in organic synthesis (Ledenyova et al., 2018).

Investigation of Isostructural Derivatives

Research has also been conducted on isostructural derivatives of the compound, focusing on their synthesis and structural characterization. Such studies aid in understanding the chemical properties and potential applications of these derivatives in various fields of chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Ligand Synthesis for Metal Complexes

The compound's derivatives have been used as ligands in the synthesis of metal complexes. These studies are crucial in the field of coordination chemistry, exploring the binding interactions and potential applications of these complexes (Claramunt et al., 2003).

Biological Activity Studies

Some derivatives of the compound have been synthesized and tested for their antimicrobial activity. This research is significant in the field of medicinal chemistry, contributing to the development of new antibacterial and antifungal agents (Hassan, 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-14-6-5-7-17(10-14)24-26-19(15(2)34-24)13-35-25-28-27-23(31)20-12-18(29-30(20)25)16-8-9-21(32-3)22(11-16)33-4/h5-12H,13H2,1-4H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNISPSBEIGLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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